![molecular formula C16H28N2O6 B15296659 2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid
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Overview
Description
2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is a compound that features a piperazine ring substituted with tert-butoxycarbonyl (BOC) groups. The BOC group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid typically involves the protection of piperazine with BOC groups. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The BOC groups can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
BOC Removal: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove BOC groups.
Coupling Reactions: Common coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) can be used for amide bond formation.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups introduced or modified during the reaction process.
Scientific Research Applications
2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid involves its role as a protecting group in organic synthesis. The BOC groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the BOC groups can be removed under acidic conditions, revealing the free amine groups for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid
- (2R)-2-[(tert-butoxycarbonyl)amino]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- (2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid
Uniqueness
2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is unique due to its dual BOC protection on the piperazine ring, which provides enhanced stability and selectivity during synthetic transformations. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C16H28N2O6 |
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Molecular Weight |
344.40 g/mol |
IUPAC Name |
2-[(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20)/t11-/m1/s1 |
InChI Key |
NOSKITKFSSMMRP-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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